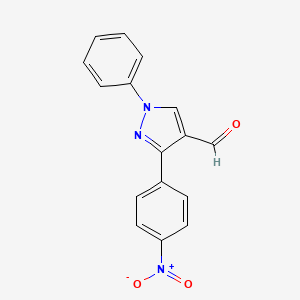

3-(4-硝基苯基)-1-苯基-1H-吡唑-4-甲醛

描述

The compound “3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a type of organic compound known as a phenylpyrazole . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including cyclocondensation reactions .Molecular Structure Analysis

The molecular structure of similar compounds often involves various functional groups, including nitro groups and phenyl groups . These groups can significantly influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis

The nitro group in the compound suggests that it might be involved in reduction reactions . For example, the reduction of 4-nitrophenol in the presence of reducing agents by various nanostructured materials has been used as a model benchmark reaction to explore catalytic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 4-nitrophenol, a compound with a similar nitrophenyl group, is a white to light yellow crystalline solid .科学研究应用

抗菌和抗氧化應用

- 抗菌活性: 一些1-苯基-3-(吡啶-3-基)-1H-吡唑-4-甲醛衍生物對各種細菌和真菌表現出顯著的抗菌活性。這些發現表明在開發抗菌劑(Hamed et al., 2020)方面具有潛在應用。

- 抗氧化活性: 對1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物的研究顯示具有強效的抗氧化性能,表明在對抗與氧化應激相關的疾病(Sudha et al., 2021)中可能有應用價值。

光物理和電化學性質

- 非線性光學性質: 從3-(4-硝基苯基)-1-苯基-1H-吡唑-3-甲醛合成的基於吡唑的D-π-A衍生物的研究表明具有高一階超極化率。這表明它們在非線性光學應用(Lanke & Sekar, 2016)中可能有應用價值。

- 分子對接和結構分析: 對3-(4-氟苯基)-5-苯基-4,5-二氫-1H-吡唑-1-甲醛的分子結構進行的研究揭示了其電子性質和在分子電子學中的潛在應用(Mary et al., 2015)。

抗癌和抗炎應用

- 抗癌活性: 從3-(4-硝基苯基)-1-苯基-1H-吡唑-4-甲醛合成的一種吡唑-連接的噻唑烷-2,4-二酮衍生物對癌細胞系表現出有希望的細胞毒性,表明在癌症治療(Alshammari et al., 2021)中可能具有潛力。

- 抗炎活性: 一些從1-苯基-3-(噻吩-2-基)-1H-吡唑-4-甲醛合成的衍生物表現出顯著的抗炎活性,暗示著它們可能在治療炎症狀況(Abdel-Wahab et al., 2012)中有應用價值。

安全和危害

作用机制

Target of Action

The primary target of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function or activity

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis of prostaglandins, given the target enzyme’s role in this process . The downstream effects of this could include alterations in inflammatory responses, pain perception, and other processes regulated by prostaglandins.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its impact on prostaglandin synthesis, given its target . This could potentially result in altered inflammatory responses and other changes in cellular processes regulated by prostaglandins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its target . .

属性

IUPAC Name |

3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-11-13-10-18(14-4-2-1-3-5-14)17-16(13)12-6-8-15(9-7-12)19(21)22/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVWNYMQNJNFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359997 | |

| Record name | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21487-49-0 | |

| Record name | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21487-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

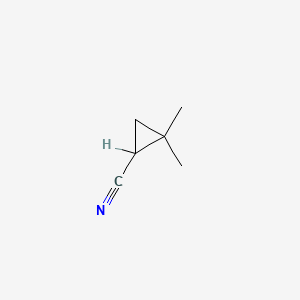

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of the pyrazole-tethered thiazolidine-2,4-dione derivative, and what makes this derivative a potential anticancer agent?

A1: 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (compound 4 in the study) serves as a crucial building block in the synthesis of the final pyrazole-tethered thiazolidine-2,4-dione derivative (compound 8). [] This final compound is generated through a Knoevenagel condensation reaction between compound 4 and 3-(2,4-dioxothiazolidin-3-yl)propanenitrile (compound 7). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[13-(Furan-3-yl)-2-hydroxy-4-methoxycarbonyl-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetic acid](/img/structure/B1362685.png)

![1-(3-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1362696.png)

![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)